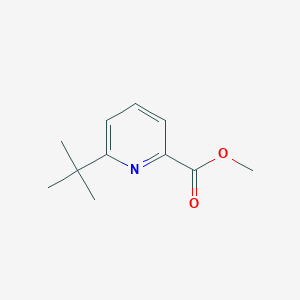

Methyl 6-(tert-butyl)picolinate

Description

Academic Significance of Picolinic Acid Derivatives as Synthetic Building Blocks

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community. Their importance as synthetic building blocks is rooted in the unique arrangement of a carboxylic acid group at the 2-position of a pyridine (B92270) ring. illinois.edu This structure imparts these molecules with versatile reactivity and the ability to act as bidentate chelating agents, capable of binding to various metal ions. illinois.edu This chelating property is of fundamental interest in coordination chemistry and has been explored for potential therapeutic applications, including enhancing the bioavailability of essential trace minerals like chromium. nih.govpearson.com

In organic synthesis, picolinic acid derivatives serve as precursors to more complex molecules with diverse biological activities. hmdb.ca Researchers have modified the picolinic acid scaffold to produce compounds with antimicrobial, anti-inflammatory, and anticancer properties. hmdb.cachemicalbook.comglpbio.com The synthesis and modification of these derivatives are ongoing areas of research aimed at the development of novel pharmaceuticals and a deeper understanding of structure-activity relationships. hmdb.caglpbio.com

Steric and Electronic Influences of Substituents in Pyridine Carboxylate Systems

The chemical behavior of pyridine carboxylate systems is profoundly influenced by the nature and position of substituents on the pyridine ring. These influences can be broadly categorized into steric and electronic effects.

Electronic Effects: Substituents can either donate or withdraw electron density from the aromatic ring, which in turn affects the reactivity of the ester and the basicity of the pyridine nitrogen. Electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density on the ring, making it more susceptible to nucleophilic attack and decreasing the nitrogen's basicity. chemicalbook.comresearchgate.net Conversely, electron-donating groups increase electron density. researchgate.netrsc.org The electronic influence of a substituent can be transmitted through the sigma bonds (inductive effect) or through the pi system (resonance or mesomeric effect). chemicalbook.com The Hammett equation is a tool often used to quantify these electronic effects in aromatic systems. chemicalbook.comnih.gov

Steric Effects: The size and spatial arrangement of a substituent can hinder the approach of reactants to a nearby functional group. nih.gov In the case of methyl 6-(tert-butyl)picolinate, the bulky tert-butyl group at the 6-position, adjacent to the pyridine nitrogen, provides significant steric hindrance. This can influence the coordination of the nitrogen atom to metal centers or its participation in reactions. Such sterically hindered pyridines are often used as non-nucleophilic bases in organic synthesis. docbrown.infoorgsyn.org

Research Rationale for Investigating Methyl 6-(tert-butyl)picolinate as a Model Compound

Methyl 6-(tert-butyl)picolinate serves as an excellent model compound for investigating the interplay of steric and electronic effects in a pyridine system. The rationale for its selection is based on the distinct properties of its substituents:

The tert-butyl group: This group is sterically demanding, providing a clear case for studying the impact of steric bulk on the reactivity of the adjacent nitrogen atom and the ester group. It is primarily an electron-donating group through an inductive effect.

The methyl ester group: This group is a common functionality in organic chemistry, and its reactivity (e.g., hydrolysis, amidation) can be precisely measured. It acts as an electron-withdrawing group.

The Pyridine Core: The nitrogen atom within the ring allows for the study of coordination chemistry and reactions that are distinct from simple benzene (B151609) derivatives.

By studying this specific molecule, researchers can isolate and understand how a large, non-coordinating substituent at the 6-position modulates the properties of the picolinate (B1231196) system. This provides fundamental insights applicable to the design of catalysts, ligands, and biologically active molecules where control of reactivity and molecular geometry is crucial.

Scope and Academic Objectives of Comprehensive Inquiry into Substituted Picolinates

A comprehensive investigation into substituted picolinates like methyl 6-(tert-butyl)picolinate aims to achieve several key academic objectives. The primary goal is to build a detailed structure-property-reactivity profile. This involves synthesizing a series of related compounds and systematically evaluating how changes in the substituent's nature and position affect chemical and physical properties.

Key objectives include:

Developing efficient synthetic pathways for these specialized molecules.

Characterizing the compounds thoroughly using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Quantifying the electronic effects of various substituents on the pyridine ring and the carboxylate function.

Evaluating the impact of steric hindrance on reaction rates and mechanisms.

Exploring the potential of these compounds as ligands in organometallic chemistry or as building blocks in medicinal chemistry. glpbio.com

While detailed experimental data for methyl 6-(tert-butyl)picolinate is not widely available in published literature, its investigation would be a valuable academic exercise. Based on the chemistry of analogous compounds, we can predict its properties and the methods for its characterization.

Predicted Research Findings for Methyl 6-(tert-butyl)picolinate

Given the absence of specific peer-reviewed studies on methyl 6-(tert-butyl)picolinate, this section outlines the expected findings based on established chemical principles and data from similar compounds.

Synthesis

A plausible synthesis would involve the esterification of 6-(tert-butyl)picolinic acid. The acid itself could be prepared from 2-bromo-6-(tert-butyl)pyridine via lithium-halogen exchange followed by quenching with carbon dioxide. The subsequent esterification with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or thionyl chloride) would yield the target compound.

Spectroscopic Characterization

Spectroscopic analysis would be essential to confirm the structure of the molecule. The expected data are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| tert-butyl (C(CH₃)₃) | ~1.4 | Singlet | N/A | 9H |

| Methoxy (B1213986) (OCH₃) | ~3.9 | Singlet | N/A | 3H |

| Pyridine H-4 | ~7.8 | Triplet | ~7.7 | 1H |

| Pyridine H-3 | ~7.6 | Doublet | ~7.7 | 1H |

| Pyridine H-5 | ~7.5 | Doublet | ~7.7 | 1H |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Pyridine C-6 | ~163 |

| Pyridine C-2 | ~148 |

| Pyridine C-4 | ~137 |

| Pyridine C-3 | ~125 |

| Pyridine C-5 | ~122 |

| Methoxy (OCH₃) | ~52 |

| tert-butyl (quaternary C) | ~37 |

| tert-butyl (CH₃) | ~30 |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. C-H stretching bands for the aliphatic tert-butyl and methyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen above 3000 cm⁻¹. Characteristic C=C and C=N stretching vibrations for the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of C₁₁H₁₅NO₂ (193.24 g/mol ). A prominent fragment would likely be the loss of a methyl group from the tert-butyl moiety (M-15), resulting in a stable tertiary carbocation, a common fragmentation pattern for tert-butyl substituted aromatics.

Physicochemical Properties

The physical and chemical properties of the compound can also be predicted.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Higher than methyl picolinate (b.p. 95 °C at 1 mmHg) due to increased molecular weight. chemicalbook.com |

| Solubility | Likely soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 6-tert-butylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-7-5-6-8(12-9)10(13)14-4/h5-7H,1-4H3 |

InChI Key |

ZOJOFUIJIWCDOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=N1)C(=O)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 6 Tert Butyl Picolinate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations: A Call for Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. However, detailed NMR data for Methyl 6-(tert-butyl)picolinate are currently unavailable in surveyed scientific literature and databases.

Comprehensive ¹H and ¹³C NMR Signal Assignments and Coupling Constant Analysis: Data Needed

A complete analysis of the ¹H and ¹³C NMR spectra would be essential for the unambiguous assignment of all proton and carbon signals in the molecule. This would involve determining their chemical shifts (δ) and the coupling constants (J) between adjacent nuclei. For Methyl 6-(tert-butyl)picolinate, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl protons of the ester group, and the nine equivalent protons of the tert-butyl group. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, the methoxy (B1213986) carbon, and the quaternary and methyl carbons of the tert-butyl group. Without experimental spectra, precise chemical shifts and coupling constants remain speculative.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis: Awaiting Investigation

Two-dimensional (2D) NMR techniques are powerful tools for establishing molecular connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would provide direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the assignment of the ester and tert-butyl groups to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, offering insights into the molecule's preferred conformation.

The application of these techniques to Methyl 6-(tert-butyl)picolinate would be necessary for a definitive structural and conformational analysis.

Elucidation of Dynamic Processes and Conformational Preferences Induced by the tert-Butyl Group: An Open Question

The sterically demanding tert-butyl group is known to influence the conformational preferences and dynamic processes in molecules. In Methyl 6-(tert-butyl)picolinate, this group's rotation and its interaction with the adjacent ester group could be studied using variable-temperature NMR experiments and NOESY. Such studies could reveal the rotational barrier of the tert-butyl group and its effect on the orientation of the ester functionality. However, no such studies have been reported for this specific compound.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting: A Need for Experimental Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule.

Detailed Analysis of Characteristic Vibrational Modes of Picolinate (B1231196) Esters: Awaiting Specific Data

The FT-IR and Raman spectra of Methyl 6-(tert-butyl)picolinate would be expected to show characteristic vibrational bands for the picolinate ester functional group. Key vibrations would include the C=O stretching of the ester, C-O stretching, and various vibrations of the pyridine ring. The precise frequencies of these modes provide valuable information about the electronic environment and conformation of the molecule.

Correlation of Spectroscopic Signatures with Molecular Structure and Substituent Effects: A Subject for Future Study

The presence of the electron-donating tert-butyl group at the 6-position of the pyridine ring is expected to influence the vibrational frequencies of the ring and the ester group compared to unsubstituted methyl picolinate. A comparative analysis of the FT-IR and Raman spectra of these compounds would allow for a detailed understanding of these substituent effects. Without the experimental spectra for Methyl 6-(tert-butyl)picolinate, this comparative analysis cannot be performed.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for gaining insight into its chemical structure through fragmentation analysis.

In a typical HR-MS experiment, a sample of Methyl 6-(tert-butyl)picolinate would be introduced into the mass spectrometer, where it would be ionized. The instrument would then measure the mass-to-charge ratio (m/z) of the resulting molecular ion with a very high degree of accuracy, typically to four or more decimal places.

The molecular formula of Methyl 6-(tert-butyl)picolinate is C₁₁H₁₅NO₂. The theoretical monoisotopic mass can be calculated as follows:

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 193.110279 |

An experimental HR-MS measurement would be expected to yield a value extremely close to this theoretical mass (typically within 5 ppm error), thus confirming the elemental composition and molecular formula of the compound.

Following the initial ionization, techniques such as tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For Methyl 6-(tert-butyl)picolinate, key fragmentation pathways would likely involve the loss of the tert-butyl group or the methoxy group from the ester.

Hypothetical Fragmentation Data Table:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 193.1103 | 178.0868 | CH₃• (15.0235) | [M-CH₃]⁺ |

| 193.1103 | 136.0762 | C₄H₉• (57.0704) | [M-C₄H₉]⁺ |

| 193.1103 | 162.0922 | OCH₃• (31.0181) | [M-OCH₃]⁺ |

Analysis of these fragmentation patterns would provide definitive evidence for the connectivity of the atoms within the molecule, confirming the presence and positions of the tert-butyl and methyl picolinate moieties.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

To date, the single-crystal X-ray diffraction structure of Methyl 6-(tert-butyl)picolinate has not been reported in publicly accessible crystallographic databases. This technique, were it to be performed, would provide the most definitive three-dimensional structural information.

Growing a suitable single crystal of Methyl 6-(tert-butyl)picolinate would be the first step. This crystal would then be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve the crystal structure, yielding precise atomic coordinates. This data would allow for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule, revealing its preferred conformation in the solid state.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

While Methyl 6-(tert-butyl)picolinate does not possess strong hydrogen bond donors (like O-H or N-H), it does have hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group). Therefore, weak C-H···O and C-H···N hydrogen bonds could play a role in the crystal packing. The analysis would identify any such interactions and describe the resulting supramolecular assembly, such as the formation of dimers, chains, or sheets. A detailed table of these interactions, including donor-hydrogen···acceptor distances and angles, would be generated from the crystallographic data.

Computational and Theoretical Studies of Methyl 6 Tert Butyl Picolinate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules like "Methyl 6-(tert-butyl)picolinate". These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Geometry Optimization and Detailed Electronic Structure Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using methods like DFT with a basis set such as 6-311+G(d,p), the bond lengths, bond angles, and dihedral angles are adjusted to find the minimum energy conformation. mdpi.com For "Methyl 6-(tert-butyl)picolinate," this would involve optimizing the spatial relationship between the pyridine (B92270) ring, the tert-butyl group, and the methyl picolinate (B1231196) moiety.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This involves examining the distribution of electrons within the molecule, which dictates its chemical properties. The presence of the electron-withdrawing picolinate group and the electron-donating tert-butyl group on the pyridine ring creates a unique electronic environment that can be precisely mapped using these computational techniques.

A hypothetical table of optimized geometric parameters for "Methyl 6-(tert-butyl)picolinate" is presented below. These values are representative of what would be expected from a DFT calculation.

Table 1: Representative Optimized Geometric Parameters for Methyl 6-(tert-butyl)picolinate

| Parameter | Bond/Angle | Value |

| Bond Length | C(pyridine)-C(tert-butyl) | 1.54 Å |

| C(pyridine)-C(ester) | 1.51 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.36 Å | |

| N-C(pyridine) | 1.34 Å | |

| Bond Angle | C-N-C (pyridine ring) | 117° |

| N-C-C(ester) | 119° | |

| C(pyridine)-C-O(ester) | 111° | |

| O=C-O(ester) | 125° |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution, NBO Analysis)

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a chemist's-eye view of the molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. wisc.edu This analysis can quantify the delocalization of electron density, which is crucial for understanding the stability conferred by hyperconjugative interactions. For "Methyl 6-(tert-butyl)picolinate," NBO analysis would reveal the interactions between the lone pairs on the nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds.

The charge distribution within the molecule can also be calculated, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is vital for predicting how the molecule will interact with other chemical species.

Table 2: Illustrative Molecular Orbital Properties of Methyl 6-(tert-butyl)picolinate

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Electrostatic Potential Surface Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. For "Methyl 6-(tert-butyl)picolinate," the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the picolinate group, indicating these as sites for electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Reactivity descriptors, derived from the conceptual DFT framework, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide quantitative measures of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Prediction and Validation of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. hmdb.ca These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By comparing the calculated NMR data with experimental spectra, the accuracy of the computed molecular structure can be confirmed.

Table 3: Predicted ¹H NMR Chemical Shifts for Methyl 6-(tert-butyl)picolinate (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| tert-butyl (9H, s) | 1.35 |

| Methyl (3H, s) | 3.95 |

| Pyridine-H3 | 7.80 |

| Pyridine-H4 | 7.90 |

| Pyridine-H5 | 7.50 |

Simulation of Vibrational Spectra and UV-Vis Absorption Profiles

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov Computational frequency calculations can predict the vibrational modes of "Methyl 6-(tert-butyl)picolinate," which correspond to the peaks in its IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values. nih.gov

Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis) of a molecule. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. For "Methyl 6-(tert-butyl)picolinate," TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into its photophysical properties.

Table 4: Predicted Vibrational Frequencies and UV-Vis Absorption for Methyl 6-(tert-butyl)picolinate (Illustrative)

| Spectroscopic Data | Predicted Value |

| C=O Stretch (IR) | ~1725 cm⁻¹ |

| C-N Stretch (IR) | ~1350 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3050 cm⁻¹ |

| C-H Stretch (Aliphatic) | ~2960 cm⁻¹ |

| UV-Vis λmax | ~270 nm |

Mechanistic Investigations and Reactivity Predictions

While specific computational studies exclusively detailing the reaction pathways of Methyl 6-(tert-butyl)picolinate are not extensively documented in the literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) has proven to be a valuable tool for elucidating the mechanisms of reactions involving pyridine derivatives. ntnu.nomdpi.comresearchgate.net

A typical computational investigation into a reaction of Methyl 6-(tert-butyl)picolinate would involve the following steps:

Reactant, Product, and Intermediate Geometry Optimization: The three-dimensional structures of all species involved in the proposed reaction mechanism are optimized to find their lowest energy conformations.

Transition State (TS) Searching: Specialized algorithms, such as the synchronous transit-guided quasi-Newton (QST2) method, are employed to locate the transition state structures connecting reactants to products or intermediates. rsc.org

Frequency Calculations: These calculations are performed to characterize the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state indeed connects the intended reactant and product. rsc.org

For instance, in studying the C-H activation of the pyridine ring, a reaction of significant interest, DFT calculations can map out the potential energy surface for different pathways. beilstein-journals.org This would involve modeling the interaction of the picolinate with a metal catalyst, identifying key intermediates such as coordination complexes and palladacycles, and calculating the energy barriers for C-H bond cleavage and subsequent functionalization steps. researchgate.net The choice of DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results and is often benchmarked against experimental data where available. researchgate.netrsc.orgacs.org

The following table outlines a hypothetical set of computational parameters that could be used to study a reaction of Methyl 6-(tert-butyl)picolinate.

| Computational Task | Methodology | Purpose |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | To find the minimum energy structures of reactants, products, and intermediates. |

| Transition State Search | QST2/QST3 or Berny Optimization | To locate the highest energy point along the reaction coordinate. |

| Frequency Analysis | DFT (same level as optimization) | To confirm minima (no imaginary frequencies) and transition states (one imaginary frequency). |

| IRC Calculation | Intrinsic Reaction Coordinate | To verify the connection between a transition state and its corresponding reactant and product. |

| Solvation Effects | PCM or SMD models | To account for the influence of the solvent on the reaction energetics. |

This table is a representative example of computational methodologies and is not based on a specific study of Methyl 6-(tert-butyl)picolinate.

The tert-butyl group at the C6 position exerts significant steric and electronic effects that profoundly influence the reactivity of Methyl 6-(tert-butyl)picolinate.

Steric Effects:

The most apparent influence of the tert-butyl group is steric hindrance. This bulky group can impede the approach of reagents to the adjacent nitrogen atom and the C5 position of the pyridine ring. This steric shielding is a key factor in directing regioselectivity in various reactions. For example, in metal-catalyzed C-H activation reactions, functionalization often occurs at the least hindered position. youtube.com In the case of Methyl 6-(tert-butyl)picolinate, the tert-butyl group would likely disfavor reactions at the C5 position and at the nitrogen atom, potentially promoting reactions at the C3 and C4 positions, provided they are electronically favorable.

The steric bulk of the tert-butyl group can also influence the conformational preferences of the molecule, which in turn can affect reactivity. While the pyridine ring is planar, the orientation of the methyl ester group relative to the ring can be influenced by the adjacent bulky substituent.

Electronic Effects:

Electronically, the tert-butyl group is a weak electron-donating group through induction and hyperconjugation. This electron donation increases the electron density of the pyridine ring, which can have several consequences:

Basicity of the Pyridine Nitrogen: The electron-donating nature of the tert-butyl group increases the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. However, this effect is counteracted by the electron-withdrawing methyl ester group at the C2 position.

Reactivity in Electrophilic Aromatic Substitution (EAS): The increased electron density from the tert-butyl group can make the pyridine ring more susceptible to electrophilic attack, although pyridine itself is generally unreactive in EAS reactions due to the electron-withdrawing nature of the nitrogen atom. thieme-connect.de The presence of an electron-donating group can lower the activation energy for such reactions. thieme-connect.de

Reactivity in Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-donating effect of the tert-butyl group would disfavor nucleophilic attack on the pyridine ring.

The interplay between the steric hindrance and the electronic donation of the tert-butyl group, along with the electronic effects of the methyl ester and the pyridine nitrogen, creates a complex reactivity profile that can be quantitatively assessed using computational methods. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution on the atoms of the pyridine ring, providing a quantitative measure of the electronic effects of the substituents.

The following table summarizes the expected qualitative effects of the tert-butyl group on the reactivity of Methyl 6-(tert-butyl)picolinate.

| Effect | Influence of tert-Butyl Group | Consequence on Reactivity |

| Steric Hindrance | High | Directs reactions away from the C5 and N1 positions. |

| Electronic - Inductive | Weak Electron-Donating | Increases electron density on the ring. |

| Electronic - Hyperconjugation | Weak Electron-Donating | Stabilizes adjacent positive charges. |

This table provides a qualitative summary of the expected effects.

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving Methyl 6-(tert-butyl)picolinate.

Regioselectivity:

The regioselectivity of reactions on the pyridine ring of this molecule is governed by a combination of factors:

Directing effect of the pyridine nitrogen: The nitrogen atom generally directs electrophilic attack to the C3 and C5 positions and nucleophilic attack to the C2, C4, and C6 positions.

Electronic effect of the methyl ester: As an electron-withdrawing group, the methyl ester deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the positions ortho and para to it (C3, C5, and the ester carbonyl carbon).

Steric and electronic effects of the tert-butyl group: As discussed, the bulky tert-butyl group sterically hinders the C5 position and electronically donates electron density to the ring.

In metal-catalyzed C-H activation reactions, the regioselectivity is often determined by the formation of a stable metallacyclic intermediate. researchgate.netyoutube.com For Methyl 6-(tert-butyl)picolinate, chelation involving the pyridine nitrogen and the ester group could direct functionalization to the C3 position. However, the steric bulk of the tert-butyl group would strongly disfavor any interaction at the C6 position. DFT calculations can be used to compare the activation energies for C-H activation at the C3, C4, and C5 positions, thereby predicting the most likely site of reaction. beilstein-journals.org For instance, in the magnesiation of substituted pyridines, steric and electronic factors lead to kinetically controlled products.

Stereoselectivity:

For reactions that can lead to chiral products, computational methods can be used to predict the stereoselectivity. This is typically achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. This approach has been successfully applied to a wide range of stereoselective reactions.

For example, if Methyl 6-(tert-butyl)picolinate were to undergo a reaction that creates a new stereocenter, such as an asymmetric hydrogenation of the pyridine ring or an asymmetric addition to the carbonyl group of the ester, computational modeling could be used to design a chiral catalyst that would favor the formation of one enantiomer over the other.

The following table presents a hypothetical analysis of the preferred sites for different types of reactions on Methyl 6-(tert-butyl)picolinate based on the interplay of the substituents.

| Reaction Type | Predicted Regioselectivity | Justification |

| Electrophilic Aromatic Substitution | C3 or C4 | The pyridine nitrogen directs to C3/C5, but C5 is sterically hindered. The ester group deactivates the ring. |

| Nucleophilic Aromatic Substitution | C4 | The ester group activates the C4 position for nucleophilic attack. The C2 and C6 positions are already substituted. |

| Metal-Catalyzed C-H Activation | C3 or C4 | C3 is favored by chelation with the ester and nitrogen. C4 is electronically accessible. C5 is sterically hindered. |

This table represents a predictive analysis based on established principles of organic reactivity and is not based on specific experimental or computational results for this molecule.

Advanced Reactivity and Derivatization Chemistry of Methyl 6 Tert Butyl Picolinate

Chemoselective Transformations of the Ester Moiety

The methyl ester group of Methyl 6-(tert-butyl)picolinate is amenable to several common transformations, including transesterification, amidation, reduction, and hydrolysis. The challenge often lies in achieving these transformations while preserving the integrity of the rest of the molecule, particularly the acid-sensitive tert-butyl group.

Transesterification and Ester Exchange Reactions

Transesterification is a fundamental process for converting the methyl ester into other alkyl esters, which can alter the compound's physical and chemical properties. This reaction is typically catalyzed by an acid or a base. For substrates like Methyl 6-(tert-butyl)picolinate, base-catalyzed or metal-catalyzed methods are often preferred to avoid potential cleavage of the tert-butyl group under strongly acidic conditions.

Scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of various carboxylic esters with different alcohols. organic-chemistry.org This method is notable for its high yields and can be accelerated using microwave irradiation. organic-chemistry.org Another approach involves using dimethylcarbonate as a green methylating reagent, which can also participate in ester exchange under base-catalyzed conditions. organic-chemistry.org

Table 1: Representative Transesterification Conditions for Methyl Esters Note: This table illustrates general conditions applicable to methyl esters and are representative of potential methods for Methyl 6-(tert-butyl)picolinate.

| Catalyst/Reagent | Alcohol | Conditions | Outcome |

| Sc(OTf)₃ | Various (e.g., EtOH, iPrOH) | Boiling alcohol, optional microwave | High yield of new ester |

| NaOMe (catalytic) | Higher boiling alcohol | Distillation to remove methanol (B129727) | Drives equilibrium to new ester |

| Trimethyltin Hydroxide (B78521) | - | Anhydrous DCE, heat | Selective for methyl ester saponification |

Amidation and Reduction of the Methyl Ester Group

The methyl ester can be converted into a primary, secondary, or tertiary amide through reaction with ammonia (B1221849) or a suitable amine. This transformation typically requires heating and can sometimes be facilitated by Lewis acids or by converting the ester to a more reactive acyl intermediate.

Reduction of the ester moiety yields the corresponding primary alcohol, 6-(tert-butyl)-2-(hydroxymethyl)pyridine. Strong reducing agents like lithium aluminum hydride (LAH) in an inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for this purpose. Care must be taken during the workup to avoid acidic conditions that could affect the tert-butyl group.

Selective Hydrolysis Under Varying Conditions

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-(tert-butyl)picolinic acid, can be achieved under either acidic or basic conditions. However, the presence of the tert-butyl group, which is labile in strong acid, makes basic hydrolysis (saponification) the more common and selective method.

Mild basic conditions, such as using lithium hydroxide in a mixture of THF or 1,4-dioxane (B91453) and water at room temperature, are often sufficient to cleave the methyl ester without affecting the tert-butyl group on the pyridine (B92270) ring. chemicalforums.com Trimethyltin hydroxide has also been reported as a remarkably mild and selective reagent for the hydrolysis of methyl esters, particularly in complex molecules where other functional groups might be sensitive to standard basic conditions. nih.govresearchgate.net

Table 2: Conditions for Selective Hydrolysis of Methyl Esters Note: These conditions are selected for their high selectivity, making them suitable for a substrate like Methyl 6-(tert-butyl)picolinate.

| Reagent | Solvent | Temperature | Key Feature |

| 1M LiOH | 1,4-Dioxane/H₂O | Room Temperature | High selectivity for methyl ester over tert-butyl esters. chemicalforums.com |

| NaOH | H₂O/Organic co-solvent | Room Temperature | Standard saponification conditions. chemicalforums.com |

| Me₃SnOH | 1,2-Dichloroethane (DCE) | Reflux | Extremely mild; avoids epimerization and other side reactions. nih.govresearchgate.net |

Functionalization of the Pyridine Ring System

The pyridine ring in Methyl 6-(tert-butyl)picolinate is electron-deficient, a characteristic that is enhanced by the electron-withdrawing nature of the C2-ester group. This generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. The C6-tert-butyl group, being electron-donating and sterically bulky, also significantly influences the regioselectivity of ring functionalization.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires harsh conditions. The nitrogen atom deactivates the ring towards electrophiles, and in acidic media (common for EAS), the nitrogen becomes protonated, further increasing this deactivation. masterorganicchemistry.comlibretexts.org

If substitution were to occur, the directing effects of the existing substituents would be crucial. The C2-ester group is a deactivating meta-director, which would direct an incoming electrophile to the C4 and C6 positions. However, the C6 position is already occupied. The C6-tert-butyl group is an activating ortho-, para-director. Its directing influence would be towards the C5 and C3 positions. The large steric bulk of the tert-butyl group significantly hinders attack at the ortho (C5) position. libretexts.orgucalgary.ca Therefore, any successful electrophilic substitution would most likely occur at the C4 position, which is meta to the ester and para to the tert-butyl group, or at the C3 position. Halogenation, such as bromination, could potentially be achieved at the C4 position to yield Methyl 4-bromo-6-(tert-butyl)picolinate. bldpharm.com

Nucleophilic Aromatic Substitution Reactions at Activated Positions

Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction for electron-deficient rings like pyridine. nih.govresearchgate.net These reactions typically require a good leaving group (e.g., a halide) on the ring. Therefore, functionalization of Methyl 6-(tert-butyl)picolinate via SNAr would likely be a two-step process: first, introduction of a leaving group via a reaction like halogenation, and second, substitution with a nucleophile.

For instance, if Methyl 4-bromo-6-(tert-butyl)picolinate were synthesized, the bromine at the C4 position would be activated for substitution by the ring nitrogen and the C2-ester group. It could then react with various nucleophiles.

Table 3: Potential Nucleophilic Aromatic Substitution on a Halogenated Picolinate (B1231196) Derivative Note: This table outlines a hypothetical but mechanistically sound pathway for derivatizing the pyridine ring.

| Starting Material | Nucleophile | Conditions | Product |

| Methyl 4-bromo-6-(tert-butyl)picolinate | Piperazine | Heat, base (e.g., K₂CO₃) | tert-Butyl 6-(piperazin-1-yl)picolinate (after ester hydrolysis and Boc protection) nih.gov |

| Methyl 4-bromo-6-(tert-butyl)picolinate | Dimethylamine | Heat, polar aprotic solvent (e.g., DMSO) | Methyl 6-(tert-butyl)-4-(dimethylamino)picolinate |

| Methyl 4-bromo-6-(tert-butyl)picolinate | Sodium methoxide | Methanol, heat | Methyl 6-(tert-butyl)-4-methoxypicolinate |

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-position. researchgate.netacs.org For π-deficient heterocycles like pyridine, a DMG is typically required to achieve efficient lithiation while avoiding competitive nucleophilic addition of the organolithium reagent to the C=N bond of the ring. nih.gov

In the case of Methyl 6-(tert-butyl)picolinate, the methyl ester at the C-2 position serves as an effective DMG. The carbonyl oxygen of the ester chelates the lithium cation of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF. nih.govclockss.org This chelation event directs the deprotonation exclusively to the C-3 position, which is ortho to the ester group. The bulky tert-butyl group at the C-6 position sterically hinders any potential metalation at the C-5 position, further enhancing the regioselectivity of the reaction.

The resulting 3-lithiated intermediate is a potent nucleophile that can be trapped in situ by a wide array of electrophiles. This "quenching" step introduces a new substituent at the C-3 position of the pyridine ring. This two-step sequence provides a reliable and highly regioselective method for synthesizing 3-substituted-6-(tert-butyl)picolinate derivatives.

The general reaction scheme is as follows:

Directed Ortho-Metalation: Treatment of Methyl 6-(tert-butyl)picolinate with a hindered lithium amide base (e.g., LDA) at low temperature.

Electrophilic Quench: Addition of an electrophile to the reaction mixture to react with the C-3 lithiated intermediate.

Below is a table summarizing the outcomes of quenching the lithiated intermediate with various classes of electrophiles.

Table 1: Electrophilic Quenching of 3-Lithio-6-(tert-butyl)picolinate

| Electrophile Class | Specific Electrophile (E+) | Resulting Product at C-3 |

|---|---|---|

| Halogens | Iodine (I₂) | Iodo |

| Silyl Halides | Trimethylsilyl chloride (Me₃SiCl) | Trimethylsilyl (-SiMe₃) |

| Alkyl Halides | Methyl iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyls (Aldehydes) | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |

| Carbonyls (Ketones) | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl (-C(OH)(CH₃)₂) |

| Amides | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) |

Chemical Modifications at the tert-Butyl and Ester Groups

It is important to clarify that the substituent at the C-6 position of the title compound is a tert-butyl group , not a methyl group. The primary methyl group in the molecule is that of the ester at the C-2 position. The following sections discuss the reactivity at these sites.

The C-6 tert-butyl group is generally unreactive towards selective oxidation and reduction under conditions that would typically transform an activated methyl group (e.g., a benzylic methyl). Its C-H bonds are strong and non-activated. Therefore, selective oxidation and reduction reactions on Methyl 6-(tert-butyl)picolinate primarily target the C-2 methyl ester.

Reduction: The methyl ester can be readily reduced to the corresponding primary alcohol, [6-(tert-butyl)pyridin-2-yl]methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF or diethyl ether. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde.

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-(tert-butyl)picolinic acid. This is commonly carried out under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is also possible but may require harsher conditions.

The tert-butyl group is known for its high stability, which is a consequence of the strong C-C and C-H bonds and the absence of protons on the quaternary carbon attached to the pyridine ring.

Chemical Cleavage: Removal of a tert-butyl group from an aromatic or heteroaromatic ring, known as de-tert-butylation, is a challenging transformation that typically requires harsh reaction conditions. Methods often involve the use of strong Brønsted or Lewis acids at elevated temperatures. For instance, strong acids like trifluoroacetic acid (TFA) or aluminum chloride (AlCl₃) can promote the cleavage of the tert-butyl group to yield isobutylene (B52900) gas and the de-alkylated pyridine ring. Thermolytic cleavage using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) at high temperatures has also been reported for cleaving tert-butyl esters and may have applicability for C-tert-butyl groups. researchgate.net

Derivatization: Direct functionalization of the methyl groups within the tert-butyl substituent is synthetically difficult due to their low reactivity. Derivatization of the pyridine ring at the C-6 position typically involves the complete removal of the tert-butyl group followed by the introduction of a new functional group, or starting from a different precursor altogether. A "contra-Friedel-Crafts" approach, where an aromatic ring is first sulfinylated and then treated with t-BuLi to install a tert-butyl group, highlights the indirect methods often required for such substitutions. researchgate.net

Strategic Utility as a Steric and Electronic Directing Group in Complex Molecule Synthesis

A critical clarification is that in Methyl 6-(tert-butyl)picolinate, the tert-butyl group at C-6 is a permanent ring substituent that exerts significant steric and electronic influence; it is not a protecting group. Similarly, the ester is a methyl ester, not a tert-butyl ester. A protecting group is a moiety that is temporarily installed to mask a functional group and is later removed. wikipedia.org The strategic utility of this molecule lies in the combined, permanent effects of its substituents.

The stability of the C-2 methyl ester and the C-6 tert-butyl group dictates the reaction conditions that can be employed for further molecular modifications. The tert-butyl group is not a protecting group and is generally not removed; its stability is an asset. The methyl ester can be considered a functional handle that can be modified or removed (hydrolyzed), acting more like a precursor than a protected acid.

Table 2: Stability of Functional Groups in Methyl 6-(tert-butyl)picolinate

| Functional Group | Acidic Conditions (e.g., HCl, H₂SO₄) | Basic Conditions (e.g., NaOH, LDA) | Reductive Conditions (e.g., H₂, Pd/C) | Oxidative Conditions (e.g., m-CPBA) |

|---|---|---|---|---|

| C-6 tert-Butyl Group | Stable, except under harsh conditions (strong acid, heat) which can cause cleavage. researchgate.net | Highly Stable | Highly Stable | Highly Stable |

| C-2 Methyl Ester | Labile to hydrolysis, yielding the carboxylic acid. | Labile to hydrolysis (saponification). Stable to non-nucleophilic bases like LDA at low temp. clockss.org | Can be reduced by strong hydrides (e.g., LiAlH₄). Generally stable to catalytic hydrogenation. | Generally Stable |

| Pyridine Ring | Stable (forms pyridinium (B92312) salt). | Generally Stable. Susceptible to nucleophilic attack by very strong nucleophiles (e.g., R-Li). nih.gov | Can be reduced under forcing catalytic hydrogenation conditions. | Can be oxidized at the nitrogen to form an N-oxide. |

The architecture of Methyl 6-(tert-butyl)picolinate allows for highly selective chemical manipulations, primarily driven by the synergy between its two substituents.

The most significant example is the directed ortho-metalation reaction discussed in section 5.2.3. clockss.org

The C-2 methyl ester acts as the primary directing group, activating the C-3 position for deprotonation.

The C-6 tert-butyl group provides crucial steric hindrance. acs.org This bulkiness effectively shields the C-5 position, preventing competitive metalation at that site and ensuring that the reaction proceeds with high regioselectivity at C-3.

This predictable reactivity allows chemists to use Methyl 6-(tert-butyl)picolinate as a scaffold. A new functional group can be precisely installed at the C-3 position via the DoM-quench sequence, while the ester and tert-butyl groups remain unchanged. Subsequently, the ester at C-2 can be further transformed—for example, hydrolyzed to the acid and then coupled to form an amide, or reduced to an alcohol—to build more complex molecules. This demonstrates the strategic utility of the tert-butyl and methyl ester groups not as transient protecting groups, but as permanent, cooperating control elements for regioselective synthesis.

Coordination Chemistry and Catalytic Applications of Methyl 6 Tert Butyl Picolinate

Methyl 6-(tert-butyl)picolinate as a Ligand in Metal Complexation

The presence of both a nitrogen atom and a carbonyl oxygen allows methyl 6-(tert-butyl)picolinate to act as a bidentate ligand, forming stable chelate rings with metal ions. The coordination typically involves the pyridine (B92270) nitrogen and the carbonyl oxygen of the ester group.

Synthesis and Detailed Characterization of Metal-Picolinate Complexes

The synthesis of metal complexes with methyl 6-(tert-butyl)picolinate generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the stoichiometry and geometry of the resulting complex.

A general synthetic procedure would involve dissolving methyl 6-(tert-butyl)picolinate in a solvent like ethanol (B145695) or methanol (B129727), followed by the addition of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The mixture is then typically stirred and may require heating to facilitate the reaction. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less-polar solvent.

The characterization of these complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O group of the ester to a lower wavenumber is indicative of its coordination to the metal center. Similarly, changes in the vibration modes of the pyridine ring can also suggest metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can elucidate the binding mode.

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal ion.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, magnetic susceptibility measurements can provide information about the number of unpaired electrons and thus the oxidation state and spin state of the metal.

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift of C=O stretch to lower frequency | Coordination of the ester oxygen to the metal |

| ¹H NMR Spectroscopy | Downfield or upfield shifts of ligand protons | Confirmation of complex formation in solution |

| UV-Visible Spectroscopy | d-d transitions | Information on the coordination geometry |

| X-ray Crystallography | Precise bond lengths and angles | Definitive solid-state structure |

Elucidation of Steric Hindrance from the tert-Butyl Group on Coordination Geometry and Ligand Conformation

The tert-butyl group at the 6-position of the picolinate (B1231196) ligand is a bulky substituent that exerts significant steric hindrance. nih.gov This steric bulk has a profound impact on the coordination geometry and the conformation of the ligand upon complexation.

The primary effect of the tert-butyl group is to influence the approach of other ligands to the metal center, potentially leading to distorted coordination geometries. For instance, in an octahedral complex, the tert-butyl group might cause a lengthening of the metal-ligand bonds cis to it or a distortion of the angles between the ligands. In some cases, the steric clash may be so severe that it prevents the formation of certain coordination numbers, favoring lower coordination numbers instead.

| Feature | Influence of tert-Butyl Group |

| Coordination Number | May favor lower coordination numbers |

| Coordination Geometry | Can lead to distorted geometries (e.g., non-ideal bond angles) |

| Metal-Ligand Bonds | May cause elongation of adjacent M-L bonds |

| Ligand Conformation | Restricts rotation and can affect planarity |

Determination of Metal-Ligand Bonding Parameters and Thermodynamic Stability Constants

The strength of the interaction between methyl 6-(tert-butyl)picolinate and a metal ion can be quantified by determining the metal-ligand bonding parameters and thermodynamic stability constants.

Metal-Ligand Bonding Parameters , such as bond lengths and angles, are best determined by single-crystal X-ray crystallography. These parameters provide direct insight into the nature and strength of the coordinate bonds.

Thermodynamic Stability Constants (log K) quantify the equilibrium of the complex formation in solution. These constants are crucial for understanding the stability of the complexes and for predicting their behavior in solution. They are typically determined using techniques such as:

Potentiometric Titration: This involves titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH. The data obtained can be used to calculate the formation constants of the metal complexes. researchgate.net

Spectrophotometric Titration: This method is suitable when the complex has a distinct absorption spectrum from the free ligand and metal ion. The change in absorbance upon varying the concentration of the metal or ligand is used to determine the stability constant.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS).

Applications in Homogeneous Catalysis

The unique steric and electronic properties of methyl 6-(tert-butyl)picolinate make it a promising ligand for applications in homogeneous catalysis. The design of ligands is a fundamental aspect of tuning the properties of transition metal catalysts. researchgate.net

Ligand Design Principles for Transition Metal-Catalyzed Organic Reactions

The design of ancillary ligands is a powerful tool to control the reactivity and selectivity of transition metal catalysts. Several key principles are relevant when considering methyl 6-(tert-butyl)picolinate as a ligand:

Steric Tuning: The bulky tert-butyl group can create a specific steric environment around the metal center. This can be exploited to control the selectivity of a reaction, for example, by favoring the formation of a particular stereoisomer (enantioselectivity or diastereoselectivity) or by directing the reaction to a specific site on a substrate (regioselectivity).

Electronic Tuning: The electronic properties of the picolinate ligand can be modified by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. While the tert-butyl group is weakly electron-donating, other substituents could be introduced to fine-tune the electron density at the metal center, thereby influencing its catalytic activity.

Chelate Effect: As a bidentate ligand, methyl 6-(tert-butyl)picolinate benefits from the chelate effect, which leads to the formation of more stable complexes compared to those with analogous monodentate ligands. This enhanced stability can be advantageous in preventing catalyst deactivation.

Hemilability: The ester group in methyl 6-(tert-butyl)picolinate could potentially exhibit hemilabile behavior. This means that the carbonyl oxygen can reversibly dissociate from the metal center, creating a vacant coordination site that is often required for substrate binding and catalytic turnover.

Tuning Catalytic Activity and Selectivity through Picolinate Ligand Modification

The modification of the picolinate ligand scaffold is a common strategy to optimize catalytic performance. By systematically varying the substituents on the pyridine ring, it is possible to fine-tune the steric and electronic properties of the catalyst.

For instance, in palladium-catalyzed cross-coupling reactions, the steric bulk of the ligand can significantly impact the rate of reductive elimination, which is often the product-forming step. The large steric footprint of a ligand like methyl 6-(tert-butyl)picolinate could potentially accelerate this step.

In polymerization reactions, the steric properties of the ligand can influence the stereochemistry of the resulting polymer. For example, in the polymerization of α-olefins, the ligand geometry can control the tacticity of the polymer chain.

The electronic nature of the ligand also plays a crucial role. Electron-donating groups on the picolinate ligand can increase the electron density on the metal center, which can enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which might be beneficial for reactions involving nucleophilic attack on a coordinated substrate. The modification of ligands is a key strategy for enhancing catalytic activity and selectivity.

The following table summarizes how modifications to the picolinate ligand can influence catalytic properties:

| Ligand Modification | Effect on Catalyst | Potential Application |

| Increase steric bulk (e.g., tert-butyl) | Enhances selectivity, may increase reaction rates | Asymmetric catalysis, cross-coupling |

| Introduce electron-donating groups | Increases electron density on the metal | Reactions requiring oxidative addition |

| Introduce electron-withdrawing groups | Decreases electron density on the metal | Reactions involving nucleophilic attack |

| Modify the ester group | Alter solubility and hemilability | Fine-tuning catalyst activity and stability |

In-Depth Investigation of Reaction Mechanisms within Catalytic Cycles

The steric and electronic properties of Methyl 6-(tert-butyl)picolinate suggest that its metal complexes could be effective catalysts for a variety of organic transformations. The bulky tert-butyl group can create a specific steric environment around the metal center, potentially leading to high selectivity in catalytic reactions. While specific mechanistic studies for catalysts bearing the Methyl 6-(tert-butyl)picolinate ligand are not extensively documented, insights can be drawn from related systems involving sterically hindered picolinate ligands and other catalytic processes where analogous structures are employed.

One area where complexes of sterically hindered picolinates show promise is in cross-coupling reactions. For instance, palladium complexes bearing N-heterocyclic carbene ligands with significant steric bulk have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions, even with challenging substrates like tetra-ortho-substituted biaryls. nih.gov The steric hindrance imposed by the ligand is thought to promote the reductive elimination step, which is often rate-limiting, and to stabilize the active catalytic species. It is plausible that palladium complexes of Methyl 6-(tert-butyl)picolinate could exhibit similar reactivity, where the tert-butyl group plays a crucial role in facilitating the catalytic cycle.

Furthermore, the mechanism of catalytic oxidation reactions can be influenced by the ligand architecture. In the oxidation of hydrocarbons, metal complexes often proceed through radical pathways. For example, the iron-catalyzed carboazidation of alkenes has been shown to involve a metal-assisted β-methyl scission of a tert-butoxyl radical. rsc.org In such a cycle, the ligand environment can modulate the redox potential of the metal center and influence the formation and reactivity of radical intermediates. A potential catalytic cycle for an oxidation reaction mediated by a hypothetical complex of Methyl 6-(tert-butyl)picolinate could involve the activation of an oxidant, followed by substrate oxidation and regeneration of the catalyst. The steric bulk of the tert-butyl group could also prevent dimerization of active catalytic intermediates, thereby enhancing catalytic turnover.

The hydrolysis of esters is another area where metal complexes of picolinate-type ligands have been studied. The hydrolysis of p-nitrophenyl picolinate, for example, is catalyzed by Cu(II) and Ni(II) complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in micellar systems. nih.gov The mechanism involves the formation of a ternary complex between the metal, the ligand, and the substrate, where the metal ion acts as a Lewis acid to activate the ester carbonyl group towards nucleophilic attack. While the specific kinetics would differ, a similar mechanistic principle could apply to reactions catalyzed by complexes of Methyl 6-(tert-butyl)picolinate.

Table 1: Postulated Roles of the Methyl 6-(tert-butyl)picolinate Ligand in Catalytic Cycles

| Catalytic Reaction | Potential Role of the Ligand | Mechanistic Implication |

| Cross-Coupling | Steric Shielding | Promotes reductive elimination, stabilizes active species |

| Oxidation | Modulation of Redox Potential | Influences formation and reactivity of radical intermediates |

| Hydrolysis | Formation of Ternary Complex | Facilitates Lewis acid activation of the substrate |

Potential in Advanced Materials Science Research

The structural characteristics of Methyl 6-(tert-butyl)picolinate also make it an intriguing building block for the construction of advanced materials with tailored properties. The picolinate moiety provides a reliable coordination site for metal ions, while the tert-butyl group can influence the packing and porosity of the resulting structures.

Incorporation into Supramolecular Architectures and Frameworks

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. nih.gov Picolinate-based ligands have been successfully employed in the construction of a variety of supramolecular assemblies, including coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org The directionality of the picolinate binding and the potential for secondary interactions make them excellent candidates for crystal engineering.

The introduction of a bulky tert-butyl group, as in Methyl 6-(tert-butyl)picolinate, can be expected to have a profound impact on the resulting supramolecular architecture. In a study of 6-mesityl-2-picolinate complexes, the sterically demanding mesityl group was shown to alter both the primary and secondary coordination spheres of the metal centers compared to the unsubstituted picolinate anion. nih.gov This suggests that the tert-butyl group in Methyl 6-(tert-butyl)picolinate could be used to control the dimensionality and topology of coordination polymers. For instance, it could prevent the formation of dense, close-packed structures and instead favor the formation of porous frameworks with accessible channels or cavities.

The potential for Methyl 6-(tert-butyl)picolinate to form such porous materials opens up possibilities for applications in gas storage and separation. The size and shape of the pores could be tuned by the choice of the metal ion and the coordination geometry, while the chemical nature of the picolinate ligand could be exploited for selective guest binding.

Design and Synthesis of Functional Materials Utilizing Picolinate Scaffolds

Beyond porous materials, picolinate scaffolds are instrumental in the design of a wide array of functional materials. ontosight.ai The functionalization of the picolinate ring allows for the introduction of specific properties, such as luminescence or redox activity. For example, lanthanide complexes with picolinate-based ligands have been shown to exhibit robust luminescence, making them suitable for sensing applications. nih.gov

By incorporating Methyl 6-(tert-butyl)picolinate into such materials, it may be possible to fine-tune their properties. The tert-butyl group could influence the photophysical properties of a luminescent material by altering the local environment of the emissive center. Similarly, in the context of redox-active materials, the steric bulk could impact the accessibility of the metal center to substrates or other redox partners.

Furthermore, picolinate ligands have been used to passivate the surface of perovskite nanocrystals, enhancing their stability. researchgate.net The strong bidentate coordination of the picolinate moiety is key to this application. The use of a substituted picolinate like Methyl 6-(tert-butyl)picolinate could offer additional advantages, such as improved solubility in organic media or enhanced protection of the nanocrystal surface due to the steric shielding provided by the tert-butyl group.

Future Research Trajectories and Perspectives in Picolinate Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies for Substituted Picolinates

The synthesis of substituted picolinates is undergoing a significant transformation towards more efficient and environmentally benign methodologies. Traditional methods for producing picolinic acid, a precursor to picolinate (B1231196) esters, often relied on the oxidation of 2-picoline with strong, stoichiometric oxidants like potassium permanganate, which are expensive and generate significant waste google.com. The future of picolinate synthesis lies in the development of catalytic and sustainable processes.

A promising approach involves the use of heterogeneous catalysts, particularly metal-organic frameworks (MOFs). For instance, a novel nanoporous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the one-pot synthesis of picolinate and picolinic acid derivatives at ambient temperature. rsc.orgnih.gov This method proceeds through a multi-component reaction involving substrates like ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes, showcasing high yields and the potential for catalyst reusability. rsc.orgnih.govresearchgate.net Such catalytic systems offer distinct advantages, including mild reaction conditions, simple product separation, and reduced energy consumption. google.comresearchgate.netresearchgate.net

Furthermore, research is focused on developing "green" techniques that minimize waste by design. An example is the development of a synthetic process for chromium picolinate from 2-cyanopyridine (B140075) where waste liquid and gas can be reclaimed, and the chromium trichloride (B1173362) can be recycled researchgate.net. The move away from hazardous reagents, such as the mutagenic N-bromosuccinimide (NBS) and neurotoxic 2,5-hexanedione (B30556) used in some multi-step syntheses, towards safer alternatives is a critical goal for future industrial-scale production of complex picolinate-derived active pharmaceutical ingredients google.comgoogle.com.

Table 1: Comparison of Synthetic Methodologies for Picolinates

| Methodology | Reagents/Catalysts | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Classical Oxidation | Potassium Permanganate, Nitric Acid | Established Method | High cost, significant waste, harsh conditions | google.com |

| MOF-Catalyzed Synthesis | UiO-66(Zr)-based catalysts | High yields, ambient temperature, catalyst reusability, one-pot reaction | Catalyst preparation can be complex | rsc.orgnih.govresearchgate.net |

| "Green" Technics | 2-cyanopyridine, recyclable chromium trichloride | Waste reclamation, reduced cost, simple operation | Specific to certain products like chromium picolinate | researchgate.net |

| Buchwald-Hartwig Coupling | Palladium catalysts | Forms C-N bonds efficiently | Expensive catalyst, requires control of residual metal | google.comgoogle.com |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The picolinate scaffold, with its combination of a pyridine (B92270) ring and a carboxylate group, offers rich and underexplored reactivity. Future research is poised to uncover novel reaction pathways that go beyond traditional transformations. The steric and electronic properties of substituents, such as the tert-butyl group in Methyl 6-(tert-butyl)picolinate, play a crucial role in directing this reactivity. The tert-butyl group, for example, can provide steric hindrance that favors certain reaction pathways while enhancing solubility in organic solvents .

One area of intense investigation is the palladium/norbornene-catalyzed C–H/C–H annulation of imidazopyridines with 2-halobenzoic acids, including 3-bromopicolinic acid acs.orgacs.org. This domino reaction constructs structurally diverse, ring-fused imidazo[1,2-a]pyridine (B132010) architectures and, significantly, has been shown to proceed through a six-membered palladacycle intermediate, a departure from the classical five-membered intermediates in Catellani-type reactions acs.orgacs.org.

Another frontier is the development of novel oxidation systems. A Fenton-like system using a picolinate-Mn(II) complex and peroxymonosulfate (B1194676) (PMS) has demonstrated the ability to degrade micropollutants through the formation of highly reactive intermediates, identified as PICA-Mn(IV)-PMS* acs.org. Understanding and harnessing such transient, highly reactive species is key to developing new catalytic cycles for environmental remediation and chemical synthesis acs.org. Additionally, unexpected transformations, such as the singlet oxygen ene reaction observed during the photooxidation of a related quinazolinone derivative, suggest that picolinate-type structures may participate in unprecedented photochemical processes that warrant further exploration mdpi.com.

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of picolinate-based molecules with desired properties. By predicting molecular behavior, researchers can prioritize synthetic targets and gain deeper mechanistic insights, saving significant time and resources.

Molecular modeling studies are being effectively used to predict the biological activity of novel pyridine derivatives. For example, docking simulations have been employed to confirm that designed pyridine-based anticancer agents make the essential binding interactions with their targets, helping to predict the structural requirements for enhanced activity nih.govrsc.orgnih.gov. Similarly, in silico predictions of drug-like properties (such as Lipinski's rule of five) and pharmacokinetic parameters (like Caco-2 cell permeability and metabolic stability) are now standard practice in the development of new therapeutic agents based on pyridine scaffolds acs.orgresearchgate.net.

Beyond biological activity, computational methods are crucial for understanding the fundamental chemical and physical properties of picolinate systems. Structural analysis using tools like Hirshfeld surfaces and energetic frameworks calculations can clarify the intermolecular interactions, such as π-stacking and hydrogen bonding, that govern crystal packing and solid-state behavior nih.govnih.gov. Furthermore, quantum chemical calculations are used to probe reaction mechanisms and reactivity. The calculation of molecular orbital energies (HOMO/LUMO) and the energy gap (ΔE) helps to rationalize the stability and reactivity of complex intermediates, such as the picolinate-manganese species involved in advanced oxidation processes acs.org.

Table 2: Applications of Computational Modeling in Picolinate Chemistry

| Computational Method | Application | Key Insights | Citations |

|---|---|---|---|

| Molecular Docking | Predicting biological activity | Binding modes, structure-activity relationships (SAR) | nih.govrsc.orgnih.gov |

| In Silico ADME/T Prediction | Evaluating drug-like properties | Oral bioavailability, metabolic pathways, potential toxicity | acs.orgresearchgate.net |

| Hirshfeld Surface Analysis | Analyzing crystal packing | Visualizing and quantifying intermolecular interactions | nih.gov |

| Density Functional Theory (DFT) | Investigating reactivity and mechanisms | Reaction coordinates, transition states, HOMO/LUMO energies | acs.org |

Strategic Integration into Complex Molecular Systems for Advanced Chemical Applications

Substituted picolinates like Methyl 6-(tert-butyl)picolinate are not merely standalone molecules but are strategically important intermediates and building blocks for constructing larger, more complex molecular systems. Their inherent structural features—a chelating N,O-bidentate motif and a modifiable aromatic ring—make them exceptionally versatile.

A primary application is in coordination chemistry. Picolinic acid and its derivatives are widely used as ligands to form stable complexes with a vast array of metal ions nih.govresearchgate.net. These complexes have found use in diverse areas, from acting as potential therapeutic agents to serving as precursors for advanced materials nih.govnih.gov. The ability of the picolinate ligand to form stable five-membered chelate rings is a key feature driving its use in designing specific metal-organic architectures nih.govresearchgate.netwikipedia.org.

In organic synthesis, picolinates are critical intermediates for producing complex active pharmaceutical ingredients. For example, they are used in improved synthetic routes for compounds developed for the treatment of respiratory disorders, avoiding the use of expensive starting materials and hazardous reagents google.comgoogle.com. The bromine and ester functionalities in compounds like tert-butyl 5-bromo-6-methylpicolinate make them ideal for sequential modifications, where the bromine serves as a handle for cross-coupling reactions and the tert-butyl ester acts as a robust, sterically hindered protecting group . This strategic functionalization allows for the efficient assembly of complex molecular frameworks.

Interdisciplinary Research at the Confluence of Synthetic Chemistry and Materials Science